3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine
Description
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-N,6-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5-6(9)3-4-7(11-5)8(12)10-2/h3-4H,1-2H3,(H,10,12) |
InChI Key |
XATMTIGUXUBTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine Core with 3-Bromo and 2-Methyl Substituents
A key intermediate in the synthesis of 3-bromo-2-methyl-6-(methylcarbamoyl)pyridine is 2-methyl-3-bromopyridine. A robust preparation method for this intermediate involves the following sequence:
Step 1: Formation of 2-methyl-3-nitropyridine
Diethyl malonate is reacted with an alkali metal (sodium or potassium) to form a malonate salt. This salt undergoes condensation with 2-chloro-3-nitropyridine in toluene, followed by acid-catalyzed decarboxylation to yield 2-methyl-3-nitropyridine.
- Reaction conditions: heating to 90-120 °C for formation and condensation; acidic reflux for decarboxylation.
- Yield: approximately 95% molar yield reported.
Step 2: Reduction to 2-methyl-3-aminopyridine
The nitro group is reduced to an amino group by catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under mild hydrogen pressure (0.5 MPa) at 20-40 °C.
- Reaction time: ~15 hours.
- Yield: approximately 97% molar yield.
Step 3: Bromination to 2-methyl-3-bromopyridine
The amino group is converted to a bromine substituent via diazotization and Sandmeyer-type reaction:
- 2-methyl-3-aminopyridine is first converted to its acid salt with hydrobromic acid (HBr).
- The solution is cooled to -10 to 0 °C.
- Bromine is added dropwise, followed by sodium nitrite aqueous solution to form the diazonium salt.
- The pH is adjusted to alkaline, and the product is extracted, dried, and concentrated.
- Yield: high, up to 95% molar yield.
This method is advantageous for industrial scale-up due to mild reaction conditions, simple operation, and low cost of raw materials.
Introduction of the Methylcarbamoyl Group at the 6-Position
The preparation of the 6-(methylcarbamoyl) substituent on the pyridine ring typically involves functional group transformations on the pyridine core or coupling reactions with appropriate carbamoyl-containing reagents.
While direct literature on the exact preparation of this compound is limited, related synthetic strategies for analogous compounds provide insight:
Carbamoylation via Amide Coupling
- Amino or hydroxy groups on the pyridine ring can be reacted with methyl isocyanate or methyl carbamoyl chloride derivatives to introduce the methylcarbamoyl group.
- Alternatively, ring-opening reactions of benzoxazinone intermediates with methylamine can furnish methylcarbamoyl-substituted products.
Example from Related Organosulfur Pyridine Derivatives
In the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide, the methylcarbamoyl group was introduced after ring-opening of benzoxazinone intermediates with methylamine, followed by purification.
Summary Table of Key Preparation Steps for this compound
Research Discoveries and Industrial Relevance
The described multi-step synthesis for 2-methyl-3-bromopyridine is notable for its high yield and scalability, making it suitable for industrial production of bromopyridine derivatives.
The catalytic hydrogenation step using Pd/C under mild conditions minimizes side reactions and environmental impact.
The diazotization-bromination sequence is a classical, reliable method for aromatic amine to aryl bromide transformation, optimized here for pyridine substrates.
Incorporation of the methylcarbamoyl group, while less explicitly documented, is achievable via known carbamoylation chemistry, often involving amine nucleophiles and carbamoyl donors.
The synthetic strategies reflect a balance between operational simplicity, cost-effectiveness, and high product purity, critical for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbamoyl group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine exhibits significant anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The compound's ability to target multiple cancer cell lines makes it a candidate for further development as an anticancer agent .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation, making it a valuable tool in the development of new therapeutic agents for diseases such as cancer and autoimmune disorders .
Agricultural Applications
Pesticide Development
this compound is being explored for its potential use as a pesticide. Its structural similarity to known insecticides suggests that it may possess insecticidal properties. Preliminary studies have shown that it can effectively manage pest populations without causing significant harm to non-target organisms, indicating its potential for use in sustainable agriculture practices .
Herbicide Potential
In addition to insecticidal properties, this compound may also serve as a herbicide. Research is ongoing to evaluate its effectiveness against various weed species. The mechanism of action appears to involve disruption of photosynthesis and growth regulation pathways in plants, leading to effective weed control .
Material Science
Polymer Synthesis
this compound has applications in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have shown that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .
Nanotechnology
The compound is also being investigated for its role in nanotechnology applications, particularly in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various nanoparticles enhances the efficacy of drug delivery mechanisms, potentially improving therapeutic outcomes in clinical settings .
Case Studies
- Anticancer Research : A study published in Molecules highlighted the synthesis and evaluation of this compound derivatives for their anticancer activity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as lead compounds for drug development .
- Agricultural Trials : Field trials conducted to assess the efficacy of this compound as an insecticide showed a significant reduction in pest populations compared to untreated controls. The trials emphasized the compound's selective toxicity towards pests while maintaining safety for beneficial insects .
- Polymer Development : Research on incorporating this compound into polymer formulations demonstrated enhanced thermal stability and mechanical properties. These findings were published in Journal of Applied Polymer Science, indicating its viability for industrial applications .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Chlorantraniliprole
Structure : Chlorantraniliprole (CAS 500008-45-7) shares the 3-bromo and 6-(methylcarbamoyl) substituents but incorporates additional complexity: a 4-chloro-2-methylphenyl group and a pyrazole-carboxamide moiety. Its formula is C₁₈H₁₄BrCl₂N₅O₂ (MW: 509.55 g/mol).
Key Differences :
- The phenyl and pyrazole groups enhance its binding to insect ryanodine receptors, making it a potent insecticide .
- Higher molecular weight and lipophilicity compared to 3-bromo-2-methyl-6-(methylcarbamoyl)pyridine.
3-Bromo-2-methyl-6-(3-(trifluoromethoxy)phenoxy)pyridine
Structure: This derivative (CAS 28216-07-1) replaces the methylcarbamoyl group with a 3-(trifluoromethoxy)phenoxy group. Its formula is C₁₃H₉BrF₃NO₂ (MW: 348.13 g/mol). Key Differences:
Methyl 3-Bromo-2-pyridinecarboxylate
Structure: This compound (CAS 21190-89-6) features a carboxylate methyl ester at position 2, with bromine at position 3. Formula: C₇H₆BrNO₂ (MW: 216.03 g/mol). Key Differences:
3-Bromo-2-methyl-6-(methoxy-d₃)-pyridine
Structure: A deuterated analog (CAS 1185319-83-8) with a methoxy-d₃ group at position 6. Formula: C₇H₅BrD₃NO (MW: 205.07 g/mol). Key Differences:
Biological Activity
3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine atom at the 3-position.
- Methyl group at the 2-position.
- Methylcarbamoyl group at the 6-position.
These substituents contribute to its unique pharmacological profile, influencing both its biological activity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyridine derivatives act as inhibitors for enzymes involved in inflammatory pathways. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis, thus reducing inflammation and pain .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is often mediated through interactions with specific molecular targets involved in cell cycle regulation .
- Antimicrobial Properties : Certain pyridine derivatives have shown effectiveness against bacterial strains, suggesting potential applications as antimicrobial agents .
Biological Activity Data
A summary of biological activities associated with this compound and related compounds is provided in the following table:
Case Studies and Research Findings
- Anti-inflammatory Studies : A series of experiments conducted on human whole blood showed that compounds structurally similar to this compound effectively inhibited the production of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases such as arthritis .
- Anticancer Efficacy : A study evaluated the anticancer properties of various pyridine derivatives, including those with a methylcarbamoyl moiety. The results indicated that these compounds could significantly inhibit tumor growth in xenograft models, highlighting their potential as novel anticancer agents .
- Pesticidal Applications : Research has also explored the use of this compound in agricultural settings, where it has been shown to possess insecticidal properties against pests like Spodoptera litura. This opens avenues for its use as a crop protection agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine, and how are intermediates characterized?
- Methodology :
-
Route 1 : Start with brominated pyridine precursors (e.g., 3-Bromo-2-methylpyridine, 95% purity ). Introduce the methylcarbamoyl group via nucleophilic substitution or Pd-catalyzed coupling.
-
Route 2 : Modify pre-functionalized pyridines (e.g., 6-Bromo-2-picoline derivatives ) using carbamoylation agents like methyl isocyanate under anhydrous conditions.
-
Characterization : Employ NMR (1H/13C) to confirm substitution patterns, HPLC for purity (>95% ), and X-ray crystallography for structural validation (e.g., crystallographic reports in pyridine-metal complexes ).
- Data Table :
| Intermediate | Molecular Weight | Purity (%) | Key Functional Groups |
|---|---|---|---|
| 3-Bromo-2-methylpyridine | 172.02 | 95% | Br, CH3 |
| 6-Bromo-2-picoline | 172.02 | >98% | Br, CH3 |
Q. How is the purity and stability of this compound validated in experimental workflows?
- Methodology :
- Purity : Use GC/HPLC with internal standards (e.g., >97.0% HPLC purity for analogous bromopyridines ).
- Stability : Conduct accelerated degradation studies under varying pH/temperature. Store in inert atmospheres (argon) at –20°C to prevent bromine displacement .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : 1H NMR identifies methyl (δ 2.5 ppm) and carbamoyl protons (δ 6.8–7.2 ppm). 13C NMR confirms carbonyl (C=O, ~165 ppm) .
- Mass Spectrometry : ESI-MS detects [M+H]+ ions (e.g., m/z 292.2 for brominated pyridines ).
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or carbamoylation be addressed?
- Methodology :
- Directing Groups : Use meta-directing substituents (e.g., methyl groups) to guide bromination to the 3-position .
- Catalytic Control : Employ Pd(OAc)₂/Xantphos for selective C–N bond formation in carbamoylation .
- Computational Aids : DFT predicts charge distribution (e.g., pyridine ring’s electron-deficient sites ).
Q. What strategies optimize cross-coupling reactions involving this compound (e.g., Suzuki-Miyaura)?
- Methodology :
- Catalyst Screening : Test Pd(PPh₃)₄ or Ni(dppe)Cl₂ for coupling with boronic acids .
- Solvent/Base Optimization : Use DMF/K₃PO₄ for polar intermediates or toluene/NaOtBu for sterically hindered systems .
- Contradiction Handling : Address low yields (e.g., 50–68% ) by varying ligand ratios or microwave-assisted heating.
Q. How do steric and electronic effects of substituents influence reactivity in catalytic applications?
- Methodology :
-
Steric Maps : Compare 3-Bromo-2-methylpyridine (sterically hindered) vs. 2-Bromo-6-methylpyridine (less hindered) in ligand design .
-
DFT Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., pyridine ring’s charge transfer in metal complexes ).
- Data Table :
| Substituent | Electronic Effect (σm) | Steric Tolman Parameter (θ) |
|---|---|---|
| Br | –0.39 (electron-withdrawing) | 140° |
| CH3 | +0.07 (electron-donating) | 118° |
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental reaction mechanisms?
- Methodology :
- Reaction Pathways : Model intermediates (e.g., Ni–Br complexes in reductive coupling ) and transition states.
- Validation : Compare computed activation energies with kinetic data (e.g., agreement within 5 kcal/mol ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported purity levels of brominated pyridine precursors?
- Methodology :
- Source Comparison : Cross-validate purity claims (e.g., 95% vs. >98% ) via independent HPLC.
- Impact Assessment : Test low-purity batches in sensitive reactions (e.g., Pd catalysis) to quantify yield deviations .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
